molecular formula C25H25IN2S2 B1353693 3,3'-Diethylthiatricarbocyanine iodide CAS No. 3071-70-3

3,3'-Diethylthiatricarbocyanine iodide

Cat. No.: B1353693
CAS No.: 3071-70-3
M. Wt: 544.5 g/mol
InChI Key: OYVFJKVYVDYPFV-UHFFFAOYSA-M
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Description

3,3'-Diethylthiatricarbocyanine iodide: is a synthetic organic compound belonging to the class of benzothiazolium salts. It is characterized by its complex structure, which includes a benzothiazole ring system and a heptatrienyl chain. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

DTTC iodide, also known as 3,3’-Diethylthiatricarbocyanine iodide, is primarily used as a near-infrared Raman probe molecule . It has shown significant potential in biomedical imaging .

Mode of Action

DTTC iodide is known for its unique optical properties. When the dye molecules are adsorbed onto a gold surface, they retain their monomeric optical properties . This characteristic makes DTTC iodide an ideal candidate for Surface Enhanced Raman Spectroscopy (SERS) experiments, which are typically designed to take advantage of the monomer resonance enhancement at 785 nm .

Biochemical Pathways

It’s known that dttc iodide forms strongly coupled dimers on a gold surface, with transition dipole moments parallel to the metal surface . This property is crucial for its function as a Raman reporter molecule.

Pharmacokinetics

For instance, DTTC iodide has a maximum absorption at 765 nm, which is near the excitation wavelength of many Raman systems .

Result of Action

The primary result of DTTC iodide’s action is its ability to enhance Raman signals, making it a valuable tool in biomedical imaging . It can be used for sensitive immunoassay development and cell labeling .

Action Environment

The action of DTTC iodide can be influenced by the environment in which it is used. For instance, the substrate used for SERS analysis can modulate the light scattering response of DTTC iodide . Despite this, DTTC iodide has been shown to produce a strong light scattering signal even on non-ideal Raman substrates like polystyrene .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3'-Diethylthiatricarbocyanine iodide typically involves the condensation of 3-ethyl-2-benzothiazolinone with an appropriate aldehyde or ketone, followed by the addition of iodine to form the iodide salt. The reaction conditions often require the use of solvents such as methanol or ethanol and may involve heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3,3'-Diethylthiatricarbocyanine iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 3,3'-Diethylthiatricarbocyanine iodide is used as a precursor for the synthesis of various organic compounds. It serves as a building block for the development of new materials and dyes .

Biology: In biological research, this compound is utilized as a fluorescent dye due to its ability to emit light upon excitation. It is used in imaging techniques to study cellular structures and processes .

Medicine: Its fluorescent properties make it useful for imaging and diagnostic purposes .

Industry: In the industrial sector, this compound is employed in the production of dyes and pigments. It is also used in the manufacture of electronic materials and sensors .

Comparison with Similar Compounds

Uniqueness: 3,3'-Diethylthiatricarbocyanine iodide is unique due to its specific structure, which imparts distinct fluorescent properties and reactivity. Its ability to intercalate into DNA and its use as a fluorescent dye set it apart from other similar compounds .

Properties

CAS No.

3071-70-3

Molecular Formula

C25H25IN2S2

Molecular Weight

544.5 g/mol

IUPAC Name

(2E)-3-ethyl-2-[(2E,4E,6E)-7-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,3-benzothiazole;iodide

InChI

InChI=1S/C25H25N2S2.HI/c1-3-26-20-14-10-12-16-22(20)28-24(26)18-8-6-5-7-9-19-25-27(4-2)21-15-11-13-17-23(21)29-25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

OYVFJKVYVDYPFV-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC.[I-]

SMILES

CCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-]

3071-70-3

physical_description

Powder;  [Sigma-Aldrich MSDS]

Pictograms

Irritant

Origin of Product

United States
Customer
Q & A

A: While DTTCI interacts with double-stranded DNA (dsDNA) [, ], its mechanism of action and downstream effects are not fully elucidated in the provided research papers. Further research is needed to understand its specific biological targets and consequences.

A:

  • Molecular Formula: C25H25N2S2I []
  • Spectroscopic Data: DTTCI exhibits characteristic absorption and fluorescence properties:
    • Absorption Maxima: 772 nm in DMSO [], shifts to shorter wavelengths upon dimer formation on gold surfaces []
    • Fluorescence Maxima: Enhanced fluorescence upon binding to dsDNA, peaking between 700-850 nm depending on solvent and aggregation state [, , , ]

ANone: DTTCI shows varying stability and material compatibility:

  • Temperature Sensitivity: DTTCI's absorbance at 760 nm and its stability when bound to DNA duplexes are influenced by temperature [].
  • Photostability: DTTCI can undergo photodegradation upon NIR light irradiation [].

ANone: The provided research does not focus on or identify any catalytic properties of DTTCI. Its primary applications appear to be in imaging and spectroscopic studies.

ANone: Yes, computational methods have been employed to study DTTCI:

  • DFT Calculations: Density Functional Theory (DFT) calculations were used to simulate the Raman spectra of DTTCI in water, showing good agreement with experimental data [].

A:

  • Stability: DTTCI demonstrates sensitivity to environmental factors like solvent and temperature [, , ].
  • Formulation: Research suggests incorporating DTTCI into nanostructures like gold nanoparticles (AuNPs) can improve stability and enhance its SERS signal for imaging applications [, ].

ANone: The provided research papers do not mention specific SHE (Safety, Health, and Environment) regulations for DTTCI. As with any chemical, appropriate handling, storage, and disposal procedures should be followed in accordance with relevant safety guidelines.

ANone: The research provided does not focus on the pharmacokinetics or pharmacodynamics of DTTCI. Further studies would be needed to assess its ADME profile, in vivo activity, and efficacy.

ANone: The provided research focuses on DTTCI's application in spectroscopic and imaging techniques, not its therapeutic efficacy. Therefore, information regarding cell-based assays, animal models, or clinical trials is not available in these papers.

ANone: Research on DTTCI would benefit from:

    ANone: While a comprehensive historical overview is not provided, DTTCI has been utilized in various research areas:

    • Photographic Sensitizing Dye: DTTCI has a history of use as an infrared photographic sensitizing dye [].
    • Laser Dye: Its strong fluorescence in the near-infrared region led to its application as a laser dye [, ].
    • Spectroscopic Probe: DTTCI is increasingly employed as a probe in various spectroscopic techniques, including SERS [, , , , , ] and fluorescence lifetime imaging [, , , , , ].

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